molecular formula C14H12N4OS B2689226 N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034342-52-2

N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2689226
CAS No.: 2034342-52-2
M. Wt: 284.34
InChI Key: HUBMCVACIGAQPW-UHFFFAOYSA-N
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Description

N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound that features a benzo[d]thiazole core linked to a pyrimidine moiety via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide typically involves the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Attachment of the pyrimidine moiety: The pyrimidine ring can be introduced via a nucleophilic substitution reaction using a pyrimidine derivative.

    Linking the two moieties: The final step involves the formation of the ethyl linkage between the benzo[d]thiazole and pyrimidine rings, often through an alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using high-yielding reagents, efficient catalysts, and scalable reaction conditions to ensure cost-effectiveness and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the benzo[d]thiazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the core structure.

Scientific Research Applications

N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.

    Medicine: It may have therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(pyridin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    N-(2-(pyrimidin-5-yl)ethyl)benzo[d]oxazole-2-carboxamide: Similar structure but with a benzo[d]oxazole core instead of a benzo[d]thiazole core.

Uniqueness

N-(2-(pyrimidin-5-yl)ethyl)benzo[d]thiazole-2-carboxamide is unique due to the specific combination of its benzo[d]thiazole and pyrimidine moieties. This unique structure may confer distinct electronic, chemical, and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-pyrimidin-5-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c19-13(17-6-5-10-7-15-9-16-8-10)14-18-11-3-1-2-4-12(11)20-14/h1-4,7-9H,5-6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBMCVACIGAQPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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